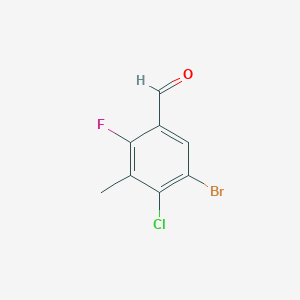

5-BRomo-4-chloro-2-fluoro-3-methylbenzaldehyde

Descripción

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a halogenated aromatic aldehyde .

Propiedades

IUPAC Name |

5-bromo-4-chloro-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDVXMVXNJOSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde typically involves the halogenation of a precursor benzaldehyde compound. One common method is the bromination of 4-chloro-2-fluoro-3-methylbenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid.

Reduction: 5-Bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde depends on its specific applicationThe presence of halogens can enhance the compound’s reactivity and binding affinity to specific targets .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-4-chloro-2-fluorobenzaldehyde: Similar structure but lacks the methyl group.

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid: Oxidized form of the aldehyde.

5-Bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol: Reduced form of the aldehyde.

Uniqueness

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzaldehyde ring, which imparts distinct chemical properties and reactivity. The presence of these halogens can influence the compound’s electronic structure and its interactions with other molecules .

Actividad Biológica

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is C8H5BrClF, which features a benzaldehyde structure with three halogen substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

The biological activity of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is primarily attributed to its ability to act as an electrophile due to the aldehyde group. In biological systems, it may interact with various enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions.

- Receptor Modulation : It may bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit significant antimicrobial properties. For instance, compounds structurally similar to 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde have shown efficacy against various bacterial strains and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde, a comparison with structurally related compounds can be insightful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-fluorobenzaldehyde | Lacks bromine; potential for different reactivity | Moderate antimicrobial activity |

| 5-Bromo-2-fluorobenzaldehyde | Similar structure; potential for enhanced activity | Notable cytotoxic effects in vitro |

| 5-Bromo-4-fluorobenzaldehyde | Contains fluorine; impacts reactivity | Exhibits anti-inflammatory properties |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various halogenated benzaldehydes. The results indicated that compounds with bromine and chlorine substitutions displayed potent activity against Gram-positive bacteria, suggesting that 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde may have similar effects .

- Anticancer Activity : Research conducted on structurally similar compounds revealed their ability to inhibit tumor growth in xenograft models. These findings suggest that further exploration of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde could lead to promising anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.